molecular formula C23H20O2S B14207906 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one CAS No. 823213-91-8

5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one

Cat. No.: B14207906
CAS No.: 823213-91-8
M. Wt: 360.5 g/mol
InChI Key: UCEWVSDOCVCPHW-UHFFFAOYSA-N
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Description

5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a sulfanyl group attached to a 4-methylphenyl ring and a diphenyloxolanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one typically involves the reaction of 4-methylthiophenol with 4,4-diphenyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of microwave-assisted synthesis is also explored to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivative.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine
  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole

Uniqueness

5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one is unique due to its oxolane ring structure combined with the sulfanyl group and diphenyl substitution. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

823213-91-8

Molecular Formula

C23H20O2S

Molecular Weight

360.5 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-4,4-diphenyloxolan-2-one

InChI

InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22-23(16-21(24)25-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3

InChI Key

UCEWVSDOCVCPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2C(CC(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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